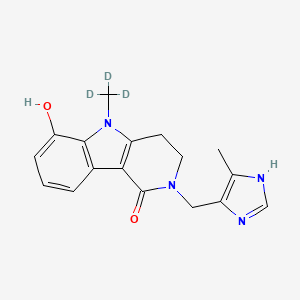

6-Hydroxy alosetron-d3

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H18N4O2 |

|---|---|

Molecular Weight |

313.37 g/mol |

IUPAC Name |

6-hydroxy-2-[(5-methyl-1H-imidazol-4-yl)methyl]-5-(trideuteriomethyl)-3,4-dihydropyrido[4,3-b]indol-1-one |

InChI |

InChI=1S/C17H18N4O2/c1-10-12(19-9-18-10)8-21-7-6-13-15(17(21)23)11-4-3-5-14(22)16(11)20(13)2/h3-5,9,22H,6-8H2,1-2H3,(H,18,19)/i2D3 |

InChI Key |

UUQDYYPVWUOAOE-BMSJAHLVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1C2=C(C3=C1C(=CC=C3)O)C(=O)N(CC2)CC4=C(NC=N4)C |

Canonical SMILES |

CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=C(N3C)C(=CC=C4)O |

Origin of Product |

United States |

Enzymatic Biotransformation Pathways Leading to 6 Hydroxylation of Alosetron

Identification of Phase I Metabolic Reactions Yielding Hydroxylated Metabolites

The biotransformation of alosetron (B1665255) involves several Phase I metabolic reactions, which introduce or expose functional groups on the parent molecule. The most prominent of these reactions is oxidation. mdpi.com Hydroxylation, a specific type of oxidative reaction, occurs at various positions on the alosetron molecule, particularly on the tricyclic pyrido-indole nucleus. This process yields several hydroxylated metabolites, with 6-hydroxy alosetron being a significant product in humans. In addition to hydroxylation, other identified Phase I pathways include N-dealkylation of the imidazole (B134444) ring and oxidation of the imidazole group to form carbonyl metabolites. fda.gov

Characterization of Cytochrome P450 (CYP) Isoforms Involved in Alosetron 6-Hydroxylation

Detailed enzyme kinetic parameters such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) are crucial for quantifying the affinity and capacity of enzymes for a substrate. While specific Km and Vmax values for the 6-hydroxylation of alosetron are not extensively reported in the available literature, qualitative data provides insight into the enzyme-substrate interactions.

Studies have indicated a high affinity of alosetron for CYP1A2. The apparent Km for the formation of major metabolites was found to be more than tenfold lower with recombinant CYP1A2 (under 5 µM) compared to human liver microsomes (over 50 µM), suggesting that CYP1A2 is a high-affinity, low-capacity enzyme for alosetron metabolism. Conversely, the rates of formation for other metabolites, such as imidazole hydroxy methyl alosetron and carbonyl alosetron, by recombinant CYP3A4 were comparable to those in human liver microsomes, indicating CYP3A4 acts as a lower-affinity, higher-capacity pathway.

Table 1: Relative Contributions and Kinetic Characteristics of CYP Isoforms in Alosetron Metabolism

| Enzyme | In Vitro Contribution (%) | Apparent Affinity (Km) | Key Characteristics |

|---|---|---|---|

| CYP1A2 | ~10% | High (<5 µM in recombinant systems) | Considered a primary pathway in vivo; high-affinity, low-capacity. fda.govnih.gov |

| CYP2C9 | ~30% | Data not specified | Significant contribution in vitro. fda.gov |

| CYP3A4 | ~18% | Lower than CYP1A2 | Lower-affinity, high-capacity pathway for certain metabolites. fda.gov |

This table is based on qualitative and relative contribution data from in vitro and in vivo studies. Specific Km and Vmax values for the formation of 6-hydroxy alosetron are not detailed in the cited literature.

To pinpoint the specific roles of individual enzymes, studies have utilized recombinant human CYP isoforms. Incubations of alosetron with a panel of recombinant enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, have successfully produced a range of metabolites that mirror those found in human hepatocytes and microsomes. These studies confirmed the substrate specificity of the enzymes, noting that no single recombinant enzyme could replicate the complete metabolic profile seen in human liver microsomes, highlighting the interplay between multiple isoforms. For instance, recombinant CYP3A4 was shown to selectively produce more lipophilic metabolites, such as imidazole hydroxy methyl alosetron and carbonyl alosetron, suggesting that other enzymes, like CYP1A2, are more directly involved in the hydroxylation of the pyrido-indole ring system to form 6-hydroxy alosetron.

The activity of the CYP enzymes that metabolize alosetron can be altered by co-administered drugs or lifestyle factors, leading to significant drug-drug interactions.

Inhibition of Alosetron Metabolism : The metabolism of alosetron is highly sensitive to inhibitors of CYP1A2. Fluvoxamine, a potent inhibitor of CYP1A2, has been shown to increase the mean plasma concentration of alosetron by approximately six-fold and prolong its half-life by three-fold. nih.gov Consequently, the concomitant use of alosetron and strong CYP1A2 inhibitors is contraindicated. Caution is also advised with moderate CYP1A2 inhibitors, such as certain quinolone antibiotics and cimetidine. Strong inhibitors of CYP3A4, like ketoconazole, can also increase alosetron plasma concentrations, though to a lesser extent. reliasmedia.com

Induction of Alosetron Metabolism : The clearance of alosetron can be accelerated by inducers of CYP1A2. Tobacco smoking, which contains polycyclic aromatic hydrocarbons known to induce CYP1A2, can increase the clearance of alosetron, potentially reducing its efficacy.

Inhibition by Alosetron : Alosetron itself has a limited potential to inhibit CYP enzymes. At concentrations significantly higher than those achieved therapeutically, alosetron demonstrated in vitro inhibition of CYP1A2 (60%) and CYP2E1 (50%). fda.gov An in vivo study showed a modest 30% inhibition of CYP1A2 and N-acetyltransferase activity. fda.gov However, a clinical interaction study found that alosetron did not have a clinically significant effect on the metabolism of theophylline, a sensitive CYP1A2 substrate. nih.gov Alosetron does not appear to inhibit CYP2C9, CYP2C19, or CYP3A4, nor does it induce major CYP enzymes like CYP3A, CYP2E1, or CYP2C19. fda.govreliasmedia.com

Contributions of Non-CYP Enzymes to Alosetron 6-Hydroxylation (If Applicable)

While CYP enzymes are the primary drivers of alosetron's oxidative metabolism, non-CYP mediated pathways also play a role. It is estimated that approximately 11% of the Phase I metabolic conversion of alosetron occurs via non-CYP mechanisms. fda.gov However, the specific non-CYP enzymes involved, such as flavin-containing monooxygenases (FMOs) or aldehyde oxidases (AOs), have not been explicitly identified in the context of alosetron metabolism. washington.edu Furthermore, the available literature does not specify whether these non-CYP pathways contribute to the formation of the 6-hydroxy alosetron metabolite. The subsequent Phase II metabolism, where metabolites like 6-hydroxy alosetron are conjugated with glucuronic acid, is mediated by UDP-glucuronosyltransferases (UGTs).

Comparative Biotransformation of Alosetron Across Pre-clinical Species

The metabolism of alosetron has been investigated in several preclinical species, including rats, dogs, mice, and rabbits, revealing notable species-specific differences when compared to humans. These differences are generally attributed to the varying expression levels and substrate specificities of CYP isoforms across species. scielo.bracs.org

In rats, hydroxylation of the carbazole (B46965) ring is a predominant metabolic route, whereas in dogs, N-demethylation is a major pathway. While the profiles of metabolites produced in rat, dog, and human hepatocytes are broadly similar to those observed in vivo, the quantitative importance of each pathway differs. For example, pyridoindole N-hydroxymethyl and N-desmethyl metabolites of alosetron are found in animal models but have not been detected at quantifiable levels in human plasma. fda.gov These inter-species differences are critical for interpreting toxicology studies and extrapolating animal data to predict human pharmacokinetics.

Table 2: Qualitative Comparison of Major Alosetron Metabolic Pathways Across Species

| Species | Primary Metabolic Pathway(s) | Relevance to Human Metabolism |

|---|---|---|

| Human | Hydroxylation (e.g., 6-OH), N-dealkylation, oxidation. Primarily via CYP1A2, CYP2C9, CYP3A4. | 6-hydroxylation is a key pathway. |

| Rat | Carbazolone hydroxylation is a major route. | Produces hydroxylated metabolites, but pathway emphasis differs from humans. |

| Dog | N-demethylation is a major route. | N-dealkylated metabolites are less significant in humans. |

| Mouse | Metabolic profile studied, details on primary pathways less defined in cited sources. | Used in preclinical safety assessment. |

| Rabbit | Metabolic profile studied, details on primary pathways less defined in cited sources. | Used in preclinical safety assessment. |

This table provides a general overview based on available literature. The quantitative contribution of each pathway can vary significantly.

In Vitro Studies Using Hepatic Microsomes and Hepatocytes from Animal Models

In vitro systems, particularly hepatic microsomes and isolated hepatocytes from animal models such as rats and dogs, are fundamental tools for elucidating the metabolic fate of xenobiotics like alosetron. nih.gov These models allow for the identification of metabolic pathways and the enzymes involved prior to human studies. tandfonline.comnih.gov

Studies comparing the metabolism of alosetron in rat, dog, and human liver microsomes and hepatocytes have shown that the primary metabolic routes, namely N-dealkylation and hydroxylation, are consistent with those observed in vivo. tandfonline.comnih.gov Hepatocytes, which contain a broader range of enzymes than microsomes, generally demonstrate more extensive metabolic processing. tandfonline.com However, the sequential metabolism leading to more complex metabolites is often less extensive in these in vitro systems compared to what is seen in the whole organism. tandfonline.com

Investigations using these models have confirmed that hepatocytes from preclinical species are effective in predicting the in vivo metabolites of alosetron. nih.govnih.gov The intrinsic clearance of alosetron has been investigated using both metabolite formation and substrate depletion methods in these systems, yielding equivalent results. nih.govtandfonline.com

Table 1: Key Cytochrome P450 Enzymes in Alosetron Metabolism (In Vitro Data)

| Enzyme | Contribution (In Vitro) | Notes |

|---|---|---|

| CYP1A2 | ~10-30% | Plays a significant role; alosetron can also moderately inhibit this enzyme. fda.govnih.gov |

| CYP3A4 | ~18% | A notable contributor to alosetron's metabolism. fda.gov |

| CYP2C9 | ~30% | A major contributor to alosetron's metabolism in vitro. fda.gov |

| Non-CYP | ~11% | A portion of Phase I metabolism occurs via non-CYP mediated pathways. fda.gov |

Assessment of Species-Specific Metabolic Profiles

The assessment of metabolic profiles across different species is crucial for extrapolating animal data to humans. For alosetron, studies have been conducted in rats, dogs, mice, rabbits, and humans to characterize and compare its metabolites. nih.gov

The major metabolites of alosetron produced in vitro by rat and dog hepatocytes and microsomes are largely similar to those found in humans and correspond well with metabolites identified in vivo. tandfonline.com This indicates that the fundamental biotransformation pathways are conserved across these species, supporting the use of rat and dog as relevant preclinical models. nih.gov

Despite the qualitative similarities, quantitative differences in the metabolite profiles exist among species. tandfonline.com These species-specific differences may be attributed to the relative abundance and activity of various CYP450 isoforms in the liver of each species, rather than a difference in the affinity of the drug for a particular enzyme. tandfonline.com Notably, research has indicated that alosetron is more metabolically stable in human in vitro systems compared to those from the preclinical animal species studied. nih.govtandfonline.com The characterization of metabolites in animal models has been instrumental in facilitating the identification of systemic metabolites in humans. nih.gov

Table 2: Comparative In Vitro Metabolism of Alosetron in Different Species

| Species | Key Findings | Reference |

|---|---|---|

| Rat | In vitro metabolite profile is similar to in vivo. Major pathways are hydroxylation and N-dealkylation. Used to predict human metabolites. | tandfonline.comnih.govnih.gov |

| Dog | In vitro metabolite profile is similar to in vivo. Major pathways are hydroxylation and N-dealkylation. Used to predict human metabolites. | tandfonline.comnih.govnih.gov |

| Human | Metabolically more stable compared to rat and dog. The major in vitro metabolites are consistent with in vivo findings, primarily formed via CYP1A2, CYP3A4, and CYP2C9. | tandfonline.comnih.govtandfonline.com |

Advanced Analytical Methodologies for 6 Hydroxy Alosetron D3 Quantification in Research

Principles of Stable Isotope Internal Standard (SIL-IS) Methodology

The Stable Isotope Labeled Internal Standard (SIL-IS) methodology is a powerful technique in quantitative mass spectrometry. It involves the use of a stable isotope-labeled version of the analyte of interest, in this case, 6-Hydroxy alosetron-d3 (B12432685), as an internal standard. This standard is added to a sample at a known concentration before sample processing. Because the SIL-IS is chemically identical to the analyte, it experiences the same variations during sample preparation, chromatography, and ionization. scioninstruments.com By comparing the mass spectrometric response of the analyte to that of the SIL-IS, accurate quantification can be achieved, as the ratio of the two remains constant even if sample loss occurs. clearsynth.com

Advantages of Deuterated Analogs in Mass Spectrometry-Based Assays

The use of deuterated analogs like 6-Hydroxy alosetron-d3 as internal standards in mass spectrometry offers several key advantages. clearsynth.com These isotopically labeled compounds are nearly identical to the analyte in their physicochemical properties, which means they co-elute during chromatographic separation and exhibit similar ionization efficiency in the mass spectrometer's ion source. scioninstruments.com This co-elution is critical for compensating for matrix effects, where other components in a biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate results. scioninstruments.comchromatographyonline.com The SIL-IS experiences the same matrix effects as the analyte, allowing for a reliable correction and more accurate quantification. scioninstruments.com

| Advantage | Description |

| Co-elution | The deuterated internal standard and the analyte have nearly identical retention times in liquid chromatography, ensuring they experience the same matrix effects at the same time. chromatographyonline.com |

| Compensation for Matrix Effects | By tracking the signal of the internal standard, variations in ionization efficiency caused by the sample matrix can be normalized, leading to more accurate quantification. clearsynth.com |

| Improved Precision and Accuracy | The use of a SIL-IS corrects for sample loss during extraction and other sample preparation steps, as well as for variations in instrument response. scioninstruments.comclearsynth.com |

| High Specificity | The mass difference between the deuterated standard and the analyte allows for their distinct detection by the mass spectrometer, even if they are not chromatographically separated. |

Considerations for Isotope Placement and Mass Shift

The placement of deuterium (B1214612) atoms on the molecule is a critical consideration in the synthesis of a deuterated internal standard. The isotopes should be placed in a position that is not susceptible to exchange with hydrogen atoms from the solvent or matrix under analytical conditions. Furthermore, the location of the deuterium atoms should not be at a site of metabolic activity, as this could alter the compound's behavior in a biological system.

The mass shift, which is the difference in mass between the deuterated internal standard and the unlabeled analyte, must be sufficient to prevent spectral overlap in the mass spectrometer. A mass shift of at least 3 atomic mass units (amu) is generally recommended to avoid cross-talk between the analyte and internal standard signals. chromatographyonline.com

| Consideration | Importance |

| Isotopic Stability | Deuterium atoms should be placed on carbon atoms that are not prone to enolization or other exchange mechanisms to ensure the isotopic label is retained throughout the analytical process. |

| Metabolic Stability | The position of the deuterium label should not be at a site that undergoes metabolic transformation, which could lead to a loss of the label or altered metabolic profile. |

| Sufficient Mass Shift | A significant mass difference (typically ≥ 3 amu) is necessary to resolve the mass-to-charge ratios of the analyte and the internal standard in the mass spectrometer, preventing signal interference. chromatographyonline.com |

| Minimal Isotope Effect | While deuteration can sometimes lead to slight changes in chromatographic retention time (the "isotope effect"), careful placement of the labels can minimize this phenomenon. cchmc.orgresearchgate.net |

Sample Preparation Techniques for Biological Matrices in Metabolic Research

The preparation of biological samples is a critical step in the analytical workflow for quantifying drug metabolites. The goal is to extract the analyte of interest from a complex matrix, such as plasma, urine, or tissue homogenate, while removing interfering substances like proteins and phospholipids. The choice of sample preparation technique can significantly impact the accuracy, precision, and sensitivity of the assay.

Optimization of Extraction Procedures (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction, Protein Precipitation)

Several extraction techniques are commonly used in metabolic research, each with its own advantages and disadvantages. The optimization of these procedures is crucial to ensure high and reproducible recovery of this compound and the analyte.

Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The choice of organic solvent is critical and depends on the polarity of the analyte. LLE can provide a clean extract but can be labor-intensive and may not be easily automated.

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent material packed in a cartridge or well plate to retain the analyte from the liquid sample. Interfering substances are washed away, and the analyte is then eluted with a small volume of a strong solvent. SPE can offer high selectivity and concentration of the analyte and is amenable to automation. sigmaaldrich.com The optimization of SPE involves selecting the appropriate sorbent chemistry, as well as optimizing the wash and elution solvents. nih.govnih.gov

Protein Precipitation (PP): This is one of the simplest and fastest methods for removing proteins from biological samples. phenomenex.com It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, or an acid, like trichloroacetic acid, to the sample to denature and precipitate the proteins. phenomenex.comnih.govsigmaaldrich.com While quick and easy, PP may not remove all interfering substances and can lead to less clean extracts compared to LLE or SPE.

| Extraction Technique | Advantages | Disadvantages |

| Liquid-Liquid Extraction (LLE) | High recovery for certain analytes, can result in a clean extract. | Can be time-consuming and labor-intensive, may use large volumes of organic solvents, not easily automated. youtube.com |

| Solid-Phase Extraction (SPE) | High selectivity and concentration factor, can provide very clean extracts, easily automated for high-throughput analysis. sigmaaldrich.comresearchgate.netnih.gov | Can be more expensive than other methods, method development can be complex. sigmaaldrich.com |

| Protein Precipitation (PP) | Simple, fast, and inexpensive, requires minimal method development. phenomenex.com | May result in less clean extracts, potential for matrix effects, may not be suitable for all analytes. nih.gov |

Chromatographic Separation Strategies

Chromatographic separation is a critical component of the analytical method, aiming to resolve the analyte of interest from other components in the sample extract before it enters the mass spectrometer. The goal is to achieve a sharp, symmetrical peak for the analyte, well-separated from any potential interferences.

For the analysis of drug metabolites like 6-Hydroxy alosetron (B1665255), reversed-phase chromatography is commonly employed. In recent years, Ultra-Performance Liquid Chromatography (UPLC) has gained popularity over traditional High-Performance Liquid Chromatography (HPLC) . UPLC systems utilize columns with smaller particle sizes (typically less than 2 µm) and operate at higher pressures. monadlabtech.comsepscience.comalispharm.com This results in significantly faster analysis times, improved resolution, and increased sensitivity compared to HPLC. monadlabtech.comalispharm.comchromatographytoday.comalwsci.com The enhanced resolution of UPLC is particularly beneficial for separating structurally similar compounds, such as a drug and its metabolites, or an analyte and its deuterated internal standard which may have slightly different retention times due to the deuterium isotope effect. researchgate.netnih.govnih.govskyline.ms

A typical chromatographic method for this compound would involve a gradient elution on a C18 reversed-phase column. The mobile phase would likely consist of a mixture of an aqueous solution (e.g., water with a small amount of formic acid to improve peak shape) and an organic solvent (e.g., acetonitrile or methanol). The gradient would start with a higher proportion of the aqueous phase and gradually increase the proportion of the organic phase to elute the analytes.

| Parameter | Typical Condition |

| Chromatography System | Ultra-Performance Liquid Chromatography (UPLC) |

| Column | Reversed-phase C18, sub-2 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |

| Flow Rate | 0.4 - 0.6 mL/min |

| Gradient | Linear gradient from low to high percentage of Mobile Phase B |

| Column Temperature | 30 - 40 °C |

Development of Liquid Chromatography (LC) Methods for this compound

The development of a robust liquid chromatography (LC) method is the cornerstone for the accurate quantification of this compound in complex biological matrices. The primary goal is to achieve efficient separation of the analyte from endogenous matrix components and other related substances. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed technique for the analysis of Alosetron and its metabolites. semanticscholar.orgnih.gov

Method development for this compound typically involves the systematic optimization of several key parameters to ensure reliable and reproducible results. A C18 analytical column is frequently the stationary phase of choice due to its hydrophobicity, which is well-suited for retaining and separating molecules like this compound. nih.govresearchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like ammonium acetate with the pH adjusted by a weak acid. nih.gov The ratio of these components can be delivered through an isocratic elution (constant composition) or a gradient elution (composition changes over time) to achieve the desired separation. researchgate.net Gradient elution is particularly useful for complex samples, as it can improve peak resolution and reduce analysis time.

Table 1: Example Liquid Chromatography Parameters for this compound Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Analytical Column | C18 (e.g., 150 mm x 4.6 mm, 3 µm) | Provides hydrophobic stationary phase for analyte retention and separation. nih.gov |

| Mobile Phase A | 0.01 M Ammonium Acetate in Water, pH 3.5 | Aqueous component of the mobile phase; buffer controls ionization state. nih.gov |

| Mobile Phase B | Acetonitrile | Organic modifier to control analyte elution. nih.gov |

| Elution Mode | Gradient | Optimizes separation of analytes with different polarities and reduces run time. |

| Flow Rate | 0.5 - 1.0 mL/min | Influences separation efficiency and analysis time. nih.gov |

| Injection Volume | 5 - 20 µL | Amount of sample introduced into the system. nih.gov |

| Column Temperature | 25 - 40 °C | Affects viscosity of the mobile phase and chromatographic selectivity. |

Co-elution Characteristics with Non-deuterated Analogs

In quantitative bioanalysis using isotope dilution mass spectrometry, this compound is used as an internal standard (IS) for the quantification of its non-deuterated analog, 6-Hydroxy alosetron. A fundamental assumption of this technique is that the stable isotope-labeled (SIL) internal standard behaves identically to the analyte during sample preparation, chromatography, and ionization. researchgate.net Therefore, the ideal chromatographic method ensures that the deuterated IS and the non-deuterated analyte co-elute, meaning they have nearly identical retention times. chromatographyonline.com

This co-elution is critical for compensating for matrix effects, which are the suppression or enhancement of ionization caused by co-eluting components of the biological matrix. chromatographyonline.comnih.gov If both the analyte and the IS experience the same degree of matrix effect at the same time, the ratio of their signals remains constant, leading to accurate quantification. nih.gov

However, a phenomenon known as the "chromatographic isotope effect" can sometimes lead to slight separation between the deuterated and non-deuterated compounds, with the deuterated compound often eluting slightly earlier. nih.govchromforum.org This separation can expose the analyte and the IS to different matrix effects, potentially compromising accuracy. chromatographyonline.com Therefore, during method development, it is crucial to use chromatographic conditions that minimize this separation and ensure the peaks of this compound and its non-deuterated analog are as close to perfectly overlapping as possible. chromatographyonline.com

Mass Spectrometric Detection and Fragmentation Analysis

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), provides the high selectivity and sensitivity required for quantifying low concentrations of analytes like this compound in biological samples. lcms.cz

Ionization Techniques (e.g., Electrospray Ionization, Atmospheric Pressure Chemical Ionization)

For polar molecules like this compound, Electrospray Ionization (ESI) is the most common and effective ionization technique. mdpi.comnih.gov ESI is a soft ionization method that generates charged molecules directly from a liquid phase with minimal fragmentation. In the context of analyzing this compound, ESI is typically operated in the positive ion mode. This process results in the formation of a protonated molecule, represented as [M+H]+, which is then directed into the mass analyzer. mdpi.com The efficiency of the ESI process is crucial for achieving high sensitivity and is influenced by factors such as solvent composition, flow rate, and instrument settings like capillary voltage and gas temperatures. mdpi.com

Isotopic Purity Assessment and Interference Mitigation

When using this compound as an internal standard, it is crucial to assess its isotopic purity. The synthesis of deuterated compounds is rarely 100% complete, meaning the internal standard may contain trace amounts of the non-deuterated (d0) analog. tandfonline.com This unlabeled impurity can contribute to the signal measured for the actual analyte, leading to an overestimation of its concentration, particularly at the lower limit of quantitation (LLOQ). tandfonline.com

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic enrichment of the deuterated standard by resolving and quantifying the relative abundances of the different isotopologs (d0, d1, d2, d3, etc.). nih.govrsc.orgresearchgate.net The contribution of the d0 impurity in the internal standard to the analyte signal should be negligible, typically less than 5% of the analyte response at the LLOQ. tandfonline.com

If significant interference is observed, mitigation strategies may be necessary. These can include further purification of the deuterated standard or, if the interference is consistent, applying a mathematical correction to the final calculated concentrations. acs.org

Method Validation for Bioanalytical Applications in Research Settings

Before a bioanalytical method can be used to generate reliable data in a research setting, it must undergo a thorough validation process to demonstrate its suitability for the intended purpose. biopharmaservices.comnih.gov Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide comprehensive guidance on the parameters that need to be evaluated. fda.govoutsourcedpharma.comfda.gov

The key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components or metabolites. fda.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of measurements. These are typically assessed by analyzing quality control (QC) samples at multiple concentration levels over several days. nih.govfda.gov

Calibration Curve and Linearity: A calibration curve is generated to demonstrate the relationship between the instrument response and the concentration of the analyte over a specific range. The range should be linear and cover the expected concentrations in the study samples. nih.gov

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov

Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix. While it does not need to be 100%, it should be consistent and reproducible. fda.govfda.gov

Stability: The chemical stability of the analyte in the biological matrix under various conditions that mimic sample handling and storage. This includes bench-top stability (at room temperature), freeze-thaw stability (after multiple cycles of freezing and thawing), and long-term storage stability (at frozen temperatures). biopharmaservices.commdpi.com

Table 3: Typical Acceptance Criteria for Bioanalytical Method Validation

| Validation Parameter | Acceptance Criteria |

|---|---|

| Accuracy | The mean value should be within ±15% of the nominal value (±20% at LLOQ). nih.gov |

| Precision | The coefficient of variation (CV) should not exceed 15% (20% at LLOQ). nih.gov |

| Calibration Curve | Correlation coefficient (r²) ≥ 0.99; at least 75% of standards must be within ±15% of nominal (±20% at LLOQ). nih.gov |

| Stability | Mean concentration of stability samples should be within ±15% of the mean concentration of nominal comparison samples. mdpi.com |

Linearity, Range, and Sensitivity Determination

The establishment of linearity, analytical range, and sensitivity is a critical first step in the validation of quantitative methods for this compound. Linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte over a specified range. This relationship is crucial for accurate quantification of unknown sample concentrations. The analytical range is the interval between the upper and lower concentrations of the analyte in a sample for which the analytical procedure has been shown to have a suitable level of precision, accuracy, and linearity. Sensitivity is typically defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

In a representative bioanalytical method developed for the parent compound, alosetron, using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), a linear relationship was established over a concentration range of 0.01 to 10.0 ng/mL in human plasma. researchgate.net The linearity was assessed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The resulting calibration curve was typically fitted with a linear regression model, and a correlation coefficient (r²) of greater than 0.99 is generally considered acceptable, indicating a strong linear relationship. researchgate.net

For this compound, a similar approach would be employed. Calibration standards would be prepared by spiking known amounts of this compound into the appropriate biological matrix (e.g., plasma, serum). The response of the analytical instrument to these standards would then be measured to construct a calibration curve and determine the linear range. The LLOQ would be established as the lowest concentration on the calibration curve that can be measured with a signal-to-noise ratio of at least 10 and with precision and accuracy within predefined acceptance criteria (typically ±20%). nih.gov

Table 1: Representative Linearity and Range Data for Alosetron

| Parameter | Value |

| Linear Range | 0.01 - 10.0 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Calibration Curve Equation | y = mx + c |

| Lower Limit of Quantification (LLOQ) | 0.01 ng/mL |

This table is based on data for the parent compound, alosetron, and is representative of the expected performance for a method quantifying this compound. researchgate.net

Evaluation of Precision, Accuracy, and Reproducibility

Precision, accuracy, and reproducibility are fundamental parameters in the validation of any quantitative analytical method, ensuring the reliability of the data generated. Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the coefficient of variation (CV) or relative standard deviation (RSD). Accuracy is the closeness of the mean test results obtained by the method to the true value (concentration) of the analyte. It is expressed as the percentage of the nominal value. Reproducibility assesses the precision between different laboratories, which is a key consideration for method transfer.

The evaluation of precision and accuracy is conducted at multiple concentration levels, typically including the LLOQ, low, medium, and high-quality control (QC) samples within the linear range. For a method to be considered reliable, the precision (CV) should not exceed 15% for the QC samples and 20% for the LLOQ. gmp-compliance.orgeuropa.eu The accuracy should be within ±15% of the nominal values for the QC samples and ±20% for the LLOQ. gmp-compliance.orgeuropa.eu

In a study validating a UPLC-MS/MS method for alosetron, intra- and inter-day precision and accuracy were assessed. The intra-day precision was typically below 13%, and the accuracy ranged from 88.0% to 108.2%. researchgate.net These values fall well within the accepted guidelines for bioanalytical method validation. Reproducibility would be assessed by having different laboratories analyze the same set of samples and comparing the results.

Table 2: Representative Precision and Accuracy Data for Alosetron

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| LLOQ | 0.01 | < 15 | < 15 | 80 - 120 | 80 - 120 |

| Low | 0.03 | < 10 | < 10 | 90 - 110 | 90 - 110 |

| Medium | 1.00 | < 8 | < 8 | 92 - 108 | 92 - 108 |

| High | 8.00 | < 7 | < 7 | 95 - 105 | 95 - 105 |

This table presents typical acceptance criteria and representative data based on methods for the parent compound, alosetron, which would be applicable to the validation of a method for this compound. researchgate.net

Stability Assessments in Various Research Sample Types

Stability testing is a crucial component of bioanalytical method validation, designed to evaluate the integrity of the analyte in a given biological matrix under specific conditions for a certain period. For this compound, it is essential to determine its stability in various research sample types (e.g., plasma, serum, urine) under different storage and handling conditions to ensure that the measured concentration reflects the true concentration at the time of sample collection.

Stability assessments typically include:

Freeze-Thaw Stability: This evaluates the stability of the analyte after repeated cycles of freezing and thawing. Samples are subjected to multiple freeze-thaw cycles (typically three) before analysis.

Short-Term (Bench-Top) Stability: This assesses the stability of the analyte in the matrix at room temperature for a period that simulates the sample handling and processing time.

Long-Term Stability: This determines the stability of the analyte in the matrix when stored at a specific temperature (e.g., -20°C or -80°C) for an extended period, covering the expected duration of sample storage in a research study.

Stock Solution Stability: The stability of the analyte in the solvent used to prepare stock and working solutions is also evaluated at different temperatures.

Table 3: General Stability Assessment Parameters

| Stability Type | Storage Condition | Duration | Acceptance Criteria |

| Freeze-Thaw Stability | -20°C to Room Temperature | 3 cycles | Mean concentration ±15% of nominal |

| Short-Term (Bench-Top) Stability | Room Temperature | 4 - 24 hours | Mean concentration ±15% of nominal |

| Long-Term Stability | -20°C or -80°C | Duration of study | Mean concentration ±15% of nominal |

| Stock Solution Stability | Refrigerated and Room Temp. | As required | Mean concentration ±15% of nominal |

This table outlines the typical parameters for stability assessments in bioanalytical method validation. Specific studies on this compound would be required to generate data for this compound.

Pre Clinical Disposition and Metabolic Fate of 6 Hydroxy Alosetron Analogs

In Vitro Metabolic Stability and Intrinsic Clearance Determinations

In vitro models are crucial for providing initial estimates of a compound's metabolic fate and for predicting its hepatic clearance in humans and preclinical species. nuvisan.com These assays, typically using liver microsomes or hepatocytes, help determine key pharmacokinetic parameters like metabolic stability, half-life, and intrinsic clearance (CLint). nuvisan.comyoutube.com

Assessment in Liver Microsomes and Hepatocytes

The metabolic stability of alosetron (B1665255) has been evaluated using various in vitro systems. Liver microsomes, which contain phase I drug-metabolizing enzymes like the cytochrome P450 (CYP) superfamily, are often used for initial screening. youtube.comdls.com Intact hepatocytes are also employed as they contain a fuller complement of both phase I and phase II enzymes, offering a more comprehensive picture of metabolic pathways. thermofisher.com

Alosetron is subject to extensive hepatic metabolism, primarily mediated by multiple cytochrome P450 enzymes. nih.govnih.gov Preliminary in vitro experiments have identified CYP1A2, CYP2C9, and CYP3A4 as the key enzymes responsible for its biotransformation. nih.govnih.gov The metabolic reactions include hydroxylation, N-demethylation, and oxidation. nih.gov The formation of 6-Hydroxy alosetron is a primary phase I metabolic pathway. While specific quantitative data for the metabolic turnover of 6-Hydroxy alosetron-d3 (B12432685) in these systems is not extensively available in published literature, the enzymatic pathways identified for the parent compound are the basis for its formation.

| In Vitro System | Enzymes Involved in Alosetron Metabolism | Primary Metabolic Pathways |

|---|---|---|

| Liver Microsomes | CYP1A2, CYP2C9, CYP3A4 nih.govnih.gov | Hydroxylation (e.g., formation of 6-Hydroxy alosetron), Oxidation nih.gov |

| Hepatocytes | CYP1A2, CYP2C9, CYP3A4, and Phase II enzymes (e.g., UGTs) thermofisher.comnih.govnih.gov | Hydroxylation, Oxidation, N-demethylation, Glucuronide Conjugation nih.govnih.gov |

Determination of Half-life and Clearance Rates in Isolated Systems

Metabolic stability assays in isolated systems are used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). thermofisher.com These parameters help rank compounds and predict their in vivo hepatic clearance. nuvisan.com Alosetron is known to be rapidly eliminated, with a short plasma half-life of approximately 1.5 hours in humans, which is indicative of high hepatic clearance. nih.govnih.gov

The intrinsic clearance of alosetron is primarily driven by the activity of CYP enzymes. nih.gov The rate of metabolism can be determined by incubating the compound with liver microsomes or hepatocytes and monitoring its disappearance over time. nuvisan.com For 6-Hydroxy alosetron-d3, while specific clearance rates are not documented, the deuteration is strategically placed at a site of metabolism. This is expected to slow the rate of hydroxylation, thereby reducing the intrinsic clearance and increasing the metabolic half-life compared to the non-deuterated analog, due to the kinetic isotope effect. nih.gov

In Vivo Disposition Studies in Animal Models

In vivo studies in animal models such as rats, dogs, and mice are essential for understanding the complete disposition of a drug, including its absorption, distribution, metabolite profiles in circulation, and routes of excretion. biotechfarm.co.ilyoutube.com

Formation and Circulating Profiles of 6-Hydroxy Alosetron and its Conjugates

Following oral or intravenous administration in animal models, alosetron is absorbed rapidly and distributed widely throughout tissues. nih.gov It undergoes extensive first-pass metabolism in the liver, where metabolites like 6-Hydroxy alosetron are formed. nih.gov This primary metabolite can then undergo phase II conjugation, such as glucuronidation, to form more water-soluble compounds that are readily excreted. nih.gov Studies using radiolabeled alosetron have shown that after metabolism, the resulting metabolites are the primary circulating entities, with the parent drug being cleared quickly. nih.gov The half-life of the total radioactivity, representing both parent and metabolites, is typically longer than that of alosetron alone, indicating that the metabolites are cleared more slowly.

Excretion Pathways and Metabolite Profiling in Animal Excreta (e.g., Urine, Feces)

Excretion studies are critical for determining the routes and extent of elimination of a drug and its metabolites. biotechfarm.co.il For alosetron, metabolites are eliminated through both renal and biliary pathways. nih.gov In humans, studies with radiolabeled alosetron show that approximately 74% of the dose is recovered in the urine and 11% in the feces. nih.gov The majority of the excreted drug is in the form of metabolites, such as the 6-hydroxy glucuronide and other oxygenated derivatives, with less than 1% being excreted as the unchanged parent drug. nih.gov Similar patterns of excretion through both urine and feces are observed in animal models, confirming that the kidneys and the biliary tract are the main routes of elimination for alosetron's metabolites. nih.gov

| Excretion Route | Percentage of Dose (Human Data) nih.gov | Major Excreted Forms nih.gov |

|---|---|---|

| Urine | ~74% | 6-hydroxy glucuronide, Oxygenated imidazole (B134444) derivatives |

| Feces | ~11% | Metabolites |

Comparative Disposition of Deuterated vs. Non-deuterated Alosetron and Metabolites in Research Models

The substitution of hydrogen with its stable, non-radioactive isotope deuterium (B1214612) is a strategy used in drug development to favorably alter pharmacokinetic properties. nih.gov This is based on the "deuterium kinetic isotope effect" (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. nih.gov

Cleavage of this bond is often the rate-limiting step in metabolism by enzymes like cytochrome P450. juniperpublishers.com Therefore, deuteration at a site of metabolism can slow down the reaction rate. nih.gov For this compound, the deuterium atoms are placed at a site susceptible to hydroxylation. This modification is intended to reduce the rate of formation of the 6-hydroxy metabolite.

This metabolic slowing can have several consequences:

Altered Metabolite Profile: A reduced rate of 6-hydroxylation could lead to a lower concentration of the 6-Hydroxy alosetron metabolite.

Metabolic Switching: If the primary metabolic pathway is slowed, the drug may be shunted towards alternative metabolic pathways, potentially altering the ratio of different metabolites. juniperpublishers.comnih.gov

Applications of 6 Hydroxy Alosetron D3 in Mechanistic and Quantitative Research

Role as an Internal Standard in Quantitative Bioanalysis of Alosetron (B1665255) and its Metabolites

In the field of quantitative bioanalysis, particularly when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is considered the gold standard for achieving accurate and reproducible results. scispace.comnih.gov 6-Hydroxy alosetron-d3 (B12432685) is ideally suited for this role in the analysis of alosetron and its metabolites. An internal standard is a compound with physicochemical properties very similar to the analyte of interest, which is added in a known quantity to every sample, calibrator, and quality control sample. Because 6-Hydroxy alosetron-d3 is structurally almost identical to the endogenous 6-hydroxy alosetron, it behaves similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer. However, due to the presence of deuterium (B1214612), it has a distinct mass-to-charge ratio (m/z), allowing the instrument to differentiate it from the unlabeled analyte. By calculating the ratio of the analyte's response to the internal standard's response, variations that can occur during sample preparation and analysis are effectively normalized.

Pharmacokinetic studies track the absorption, distribution, metabolism, and excretion (ADME) of a drug over time, requiring highly accurate measurements of drug and metabolite concentrations in biological matrices like plasma or urine. nih.gov The use of this compound as an internal standard significantly improves the accuracy and precision of these measurements. It compensates for potential analyte loss during sample processing and corrects for matrix effects, where other components in the biological sample can suppress or enhance the ionization of the analyte, leading to erroneous results. This ensures that the data generated is reliable for calculating key pharmacokinetic parameters such as half-life, clearance, and volume of distribution. nih.govfda.gov

Table 1: Key Pharmacokinetic Parameters of Alosetron

| Parameter | Value |

| Absolute Bioavailability | ~50-60% |

| Time to Peak Plasma Concentration | ~1 hour |

| Plasma Protein Binding | ~82% |

| Volume of Distribution | 65 to 95 L |

| Terminal Elimination Half-life | ~1.5 hours |

| Primary Metabolism | Hepatic (CYP2C9, CYP3A4, CYP1A2) fda.govnih.gov |

This table presents general pharmacokinetic parameters for the parent drug, alosetron. The precise quantification of these parameters is enhanced by the use of stable isotope-labeled internal standards like this compound for its metabolites.

In modern drug discovery, high-throughput screening (HTS) is employed to rapidly assess the metabolic stability and profile of a large number of candidate compounds. The robustness and reliability offered by a stable isotope-labeled internal standard like this compound are crucial in this setting. Its use minimizes the need for extensive sample clean-up and complex calibration strategies for each batch, thereby streamlining the analytical workflow. This allows for the rapid and efficient generation of high-quality data, enabling faster decision-making in the identification of promising drug candidates with favorable metabolic profiles.

Elucidation of Alosetron Biotransformation Pathways Using Deuterium Labeling

Deuterium-labeled compounds are invaluable tools for investigating the complex biotransformation pathways of drugs. scispace.comnih.gov The deuterium atoms act as a stable, non-radioactive tracer, allowing researchers to follow the metabolic fate of a molecule. When a deuterated drug is administered, mass spectrometry can distinguish between the metabolites that retain the deuterium label and those that may have lost it through specific metabolic reactions. This helps in mapping metabolic pathways and identifying the chemical structures of various metabolites. Alosetron is extensively metabolized by cytochrome P450 enzymes, primarily CYP2C9, CYP3A4, and CYP1A2, as well as through non-CYP-mediated pathways. fda.govnih.govdrugs.com

Metabolic shunting occurs when a primary metabolic pathway is saturated or inhibited, causing the drug to be metabolized through alternative, often minor, pathways. nih.gov Deuterium labeling can be used to intentionally induce this phenomenon. By placing deuterium at a known site of metabolism, the cleavage of the carbon-deuterium (C-D) bond can be slowed down due to the kinetic isotope effect. scispace.com This can effectively inhibit the primary metabolic route, forcing the compound down alternative pathways. The resulting metabolites can then be identified, providing a more complete picture of the drug's potential biotransformations and revealing metabolites that might not be readily observed under normal conditions.

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. nih.gov A carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. chem-station.com Consequently, metabolic reactions that involve the cleavage of a C-H bond as the rate-limiting step will proceed more slowly if that hydrogen is replaced with deuterium. nih.govplos.org By comparing the rate of metabolism of alosetron with a specifically deuterated version, researchers can determine if C-H bond cleavage is a rate-determining step in its biotransformation by enzymes like cytochrome P450. nih.govplos.org This information provides fundamental insights into the enzymatic reaction mechanisms.

Table 2: Major Cytochrome P450 Enzymes Involved in Alosetron Metabolism

| Enzyme | Approximate Contribution |

| CYP2C9 | ~30% |

| CYP3A4 | ~18% |

| CYP1A2 | ~10% |

Data derived from in vitro studies. The use of deuterated compounds can help probe the specific contribution and mechanism of each enzyme. fda.gov

Development of Reference Standards for Metabolite Identification and Quantification

The unambiguous identification and accurate quantification of drug metabolites are essential in drug development. nih.govnih.gov Synthesized and purified versions of metabolites, such as this compound, serve as invaluable reference standards. sigmaaldrich.com In metabolite identification studies, a suspected metabolite detected in a biological sample can be confirmed by comparing its chromatographic retention time and mass spectral data against the certified reference standard. metabolon.com For quantification, the reference standard is used to create a calibration curve, allowing the precise determination of the metabolite's concentration in unknown samples. nih.gov The availability of high-purity, well-characterized standards like this compound is therefore a prerequisite for robust and validated bioanalytical methods.

Q & A

Basic Research Questions

Q. How should researchers validate analytical methods (e.g., HPLC) using 6-Hydroxy alosetron-d3 as a reference standard?

- Methodological Answer :

- Step 1 : Establish traceability by cross-referencing pharmacopeial standards (e.g., USP, EP) for structural and purity validation. Use NMR and LC-MS to confirm deuteration at the specified position and rule out isotopic impurities .

- Step 2 : Perform forced degradation studies (acid/base hydrolysis, oxidative stress) to assess the compound’s stability under extreme conditions, ensuring the method can distinguish between the parent drug and degradation products .

- Step 3 : Validate specificity, linearity, and precision using spiked matrices (e.g., plasma, urine) to mimic real-world pharmacokinetic studies. Include recovery experiments to quantify extraction efficiency .

Q. What storage conditions are recommended to maintain the stability of this compound in laboratory settings?

- Methodological Answer :

- Store lyophilized forms at -20°C in airtight, light-resistant containers to prevent deuterium exchange and photodegradation. For solutions, use anhydrous solvents (e.g., DMSO) and avoid freeze-thaw cycles .

- Monitor humidity (<30% RH) to prevent hydrolysis, particularly for deuterated compounds sensitive to moisture. Regularly validate stability via LC-MS to detect isotopic scrambling .

Q. How can researchers characterize this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : Focus on the d3-methyl group (δ ~1.2–1.5 ppm for CD₃) to confirm deuteration. Compare with non-deuterated analogs to identify isotopic shifts .

- High-Resolution Mass Spectrometry (HRMS) : Use ESI+ mode to verify the molecular ion peak ([M+H]⁺) with a mass difference of +3 Da relative to non-deuterated alosetron. Monitor isotopic distribution to ensure ≥98% isotopic purity .

Advanced Research Questions

Q. How can discrepancies in pharmacokinetic data for this compound across studies be resolved?

- Methodological Answer :

- Approach 1 : Conduct a meta-analysis to identify variables causing contradictions (e.g., dosing regimens, animal models). Use standardized protocols for bioavailability studies, such as fixed sampling intervals and validated extraction methods .

- Approach 2 : Perform cross-laboratory validation using shared reference materials and harmonized LC-MS parameters (e.g., collision energy, ionization mode) to reduce inter-study variability .

Q. What enzymatic or chemical hydroxylation strategies are suitable for synthesizing this compound?

- Methodological Answer :

- Chemical Hydroxylation : Use BF₃·Et₂O as a catalyst in anhydrous acetone under reflux to direct hydroxylation at the 6-position. Monitor reaction progress via TLC and optimize temperature to minimize byproducts .

- Enzymatic Hydroxylation : Explore cytochrome P450 isoforms (e.g., CYP3A4) in vitro. Use deuterated precursors to retain isotopic integrity and characterize metabolites via tandem MS .

Q. How should researchers design stability studies to evaluate this compound under varying physiological conditions?

- Methodological Answer :

- Design :

- pH Stability : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours. Use LC-MS to quantify degradation products and identify pH-sensitive functional groups .

- Thermal Stability : Expose solid and solution forms to 40–60°C for accelerated stability testing. Apply Arrhenius kinetics to predict shelf life under standard storage conditions .

- Controls : Include non-deuterated alosetron as a comparator to assess isotopic effects on stability .

Handling Data Contradictions and Reproducibility

Q. What strategies are recommended to address conflicting data in the quantification of this compound metabolites?

- Methodological Answer :

- Strategy 1 : Use isotopic dilution assays with deuterated internal standards (e.g., Alosetron M5-d3) to correct for matrix effects and ionization variability in LC-MS .

- Strategy 2 : Replicate experiments with independent synthesis batches to rule out lot-to-lot variability in deuterium content .

Safety and Compliance

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.